1,9-Nonanediol diacrylate

Description

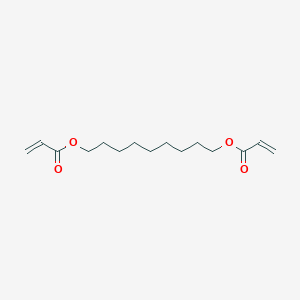

Structure

3D Structure

Properties

IUPAC Name |

9-prop-2-enoyloxynonyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O4/c1-3-14(16)18-12-10-8-6-5-7-9-11-13-19-15(17)4-2/h3-4H,1-2,5-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDIJTMOHORACQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCCCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

178251-43-9 | |

| Record name | 2-Propenoic acid, 1,1′-(1,9-nonanediyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178251-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90910341 | |

| Record name | Nonane-1,9-diyl diprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90910341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107481-28-7 | |

| Record name | 1,9-Nonanediol diacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107481-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 1,1'-(1,9-nonanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107481287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-(1,9-nonanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonane-1,9-diyl diprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90910341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | nonane-1,9-diyl diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenoic acid, 1,1'-(1,9-nonanediyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,9-Nonanediol Diacrylate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,9-Nonanediol diacrylate, a versatile difunctional monomer. The document details its chemical structure, physicochemical properties, synthesis, and characterization, with a particular focus on its emerging applications in the biomedical field, including drug delivery and tissue engineering.

Chemical Structure and Identification

This compound (NDDA) is an organic compound featuring a nine-carbon aliphatic chain flanked by two acrylate (B77674) functional groups.[1][2] This structure imparts a combination of flexibility, due to the long carbon backbone, and reactivity, owing to the terminal acrylate groups which are amenable to polymerization.[3][4]

The chemical structure of this compound can be visualized as follows:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 9-prop-2-enoyloxynonyl prop-2-enoate[] |

| Synonyms | 1,9-Bis(acryloyloxy)nonane, Nonamethylene glycol diacrylate[2][] |

| CAS Number | 107481-28-7[2] |

| Molecular Formula | C₁₅H₂₄O₄[2] |

| Molecular Weight | 268.35 g/mol [] |

| Canonical SMILES | C=CC(=O)OCCCCCCCCCOC(=O)C=C[] |

| InChI Key | PGDIJTMOHORACQ-UHFFFAOYSA-N[2] |

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with low viscosity at room temperature.[1][2] Its hydrophobic nature, attributed to the long alkyl chain, contributes to good water resistance in the resulting polymers.[1]

Table 2: Physicochemical Data

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [1][] |

| Density | 0.99 g/cm³ | [] |

| Boiling Point | >250 °C | [] |

| Flash Point | 164 °C | [] |

| Refractive Index | 1.46 | [] |

| Purity | >92.0% (GC) | [] |

| Topological Polar Surface Area | 52.6 Ų | [] |

| XLogP3 | 4.2 | [] |

Synthesis and Purification

The primary method for synthesizing this compound is through the esterification of 1,9-Nonanediol with acrylic acid or its more reactive derivative, acryloyl chloride.[1] This reaction is typically catalyzed by an acid.[1]

Experimental Protocol: Synthesis via Acid-Catalyzed Esterification

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

1,9-Nonanediol

-

Acryloyl chloride (or acrylic acid)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

-

Inhibitor of polymerization (e.g., hydroquinone)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 1,9-Nonanediol and a small amount of a polymerization inhibitor in the anhydrous solvent.

-

Add the acid catalyst to the solution.

-

Slowly add a slight molar excess of acryloyl chloride (e.g., 2.2 equivalents) to the reaction mixture from the dropping funnel. The reaction is exothermic and may require cooling.[1]

-

After the addition is complete, heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified using the following techniques:

-

Vacuum Distillation: This method is effective for separating the product from non-volatile impurities and unreacted diol.[1] Operating under reduced pressure lowers the boiling point, preventing thermal polymerization of the acrylate groups.[1]

-

Column Chromatography: This technique separates the diacrylate from byproducts and impurities based on polarity differences.[1] A silica (B1680970) gel stationary phase is typically used with a suitable organic solvent system as the mobile phase.[1]

Caption: General workflow for the synthesis and purification of this compound.

Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques.

Experimental Protocol: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is used to confirm the presence of the vinyl protons of the acrylate groups (typically in the range of 5.8-6.4 ppm), the methylene (B1212753) protons adjacent to the ester oxygen (around 4.1 ppm), and the methylene protons of the nonanediol backbone.[6]

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton, with characteristic signals for the carbonyl carbon of the ester (around 166 ppm), the vinyl carbons (128-131 ppm), and the aliphatic carbons of the backbone.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

The FT-IR spectrum is used to identify the key functional groups.[7] Characteristic absorption bands include the C=O stretching of the ester group (around 1720-1740 cm⁻¹), the C=C stretching of the acrylate group (around 1620-1640 cm⁻¹), and the C-O stretching of the ester (around 1180-1280 cm⁻¹).[7][8] The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) indicates the complete esterification of the diol.[7]

Applications in Drug Development

The polymerizable nature of this compound makes it a valuable component in the development of biomedical materials, particularly for drug delivery systems and tissue engineering scaffolds.[] Its ability to form cross-linked hydrogels upon polymerization is central to these applications.[]

Hydrogel Formation for Controlled Drug Release

Hydrogels are three-dimensional, water-swollen polymer networks that can encapsulate therapeutic agents.[9] this compound can be used as a crosslinking agent to form such hydrogels, often in combination with other monomers.[] The release of the encapsulated drug is typically controlled by diffusion through the polymer matrix and/or by the degradation of the hydrogel.[10]

The polymerization to form a hydrogel is often initiated by UV light in the presence of a photoinitiator, a process known as photopolymerization.[11]

Caption: Schematic of hydrogel formation for drug delivery via photopolymerization.

Biocompatibility

For any material to be used in biomedical applications, it must be biocompatible, meaning it does not elicit a significant adverse reaction in the body.[12] While specific biocompatibility data for polymers made solely from this compound are limited, studies on other acrylate-based polymers, such as poly(ethylene glycol) diacrylate (PEGDA), have shown good biocompatibility.[13] It is anticipated that polymers derived from this compound would also exhibit favorable biocompatibility, although this would need to be confirmed through in vitro and in vivo testing.[13][14]

Tissue Engineering

In tissue engineering, scaffolds provide a temporary three-dimensional structure that supports cell growth and tissue formation.[9] The mechanical properties and degradation rate of hydrogel scaffolds can be tuned by adjusting the crosslinking density, which can be controlled by the concentration of this compound.[9] The flexibility imparted by the nonanediol chain may be advantageous for applications in soft tissue engineering.

Safety and Handling

This compound is an irritant to the skin and eyes.[] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[] Work should be conducted in a well-ventilated area to avoid inhalation of vapors.[15]

Conclusion

This compound is a difunctional monomer with a unique combination of a long, flexible aliphatic chain and reactive acrylate end groups. These features make it a valuable component in polymer chemistry, with significant potential in the development of advanced materials for biomedical applications. Its ability to form cross-linked hydrogels with tunable properties opens up possibilities for its use in controlled drug delivery and tissue engineering. Further research into the specific biocompatibility and degradation kinetics of polymers derived from this compound is warranted to fully realize its potential in the pharmaceutical and biomedical fields.

References

- 1. This compound | High-Purity Crosslinker [benchchem.com]

- 2. CAS 107481-28-7: this compound | CymitQuimica [cymitquimica.com]

- 3. prepchem.com [prepchem.com]

- 4. In vitro and in vivo performance of porcine islets encapsulated in interfacially photopolymerized poly(ethylene glycol) diacrylate membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. commons.emich.edu [commons.emich.edu]

- 7. rrp.nipne.ro [rrp.nipne.ro]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Drug release kinetics and biological properties of a novel local drug carrier system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro biocompatibility of bioresorbable polymers: poly(L, DL-lactide) and poly(L-lactide-co-glycolide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thermal, Mechanical and Biocompatibility Analyses of Photochemically Polymerized PEGDA250 for Photopolymerization-Based Manufacturing Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

1,9-Nonanediol diacrylate CAS number and safety data sheet

An In-depth Technical Guide to 1,9-Nonanediol (B147092) Diacrylate

Introduction

1,9-Nonanediol diacrylate (NDDA) is a difunctional acrylate (B77674) monomer utilized in polymer chemistry and materials science.[1] Its structure consists of a nine-carbon aliphatic chain with acrylate groups at both ends, which allows for rapid polymerization and crosslinking, typically initiated by UV light or free radicals.[1][2] This crosslinking capability enables the formation of durable, three-dimensional polymer networks with enhanced thermal stability and chemical resistance.[1][2] NDDA is primarily used as a crosslinking agent in the production of polymers and resins for applications such as coatings, adhesives, and photopolymer formulations.[1][3] Due to its purported biocompatibility, it is also under investigation for biomedical applications, including drug delivery systems and tissue engineering.[2][]

CAS Number: 107481-28-7[2][][5][6]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with low viscosity at room temperature.[1][3][7] Its long carbon chain contributes to lower skin irritation compared to shorter-chain acrylates.[2]

| Property | Value | Source(s) |

| Molecular Formula | C15H24O4 | [2][][5] |

| Molecular Weight | 268.35 g/mol | [2][] |

| Density | 0.98 - 1.005 g/cm³ at 20°C | [3][6][8] |

| Boiling Point | >177 °C | [6] |

| Melting / Freezing Point | ca. 0 - 6 °C | [6][7] |

| Flash Point | ca. 163 - 164 °C | [6][8] |

| Vapor Pressure | 0.025 Pa at 25 °C | [6] |

| Refractive Index | 1.4560 - 1.4620 | [8] |

| Water Solubility | Insoluble (log Pow = 4.64) | [6] |

| Solubility | Slightly soluble in Chloroform, Methanol | [6] |

Safety Data Sheet (SDS) Summary

This section summarizes the key safety information for this compound.

Hazard Identification

| Hazard Classification | GHS Code | Description | Source(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [][9][10] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [][9][10] |

| Skin Sensitization | - | May cause an allergic skin reaction | [9] |

| Specific target organ toxicity | - | May cause respiratory irritation | [9] |

Precautionary Statements

| Precautionary Code | Statement | Source(s) |

| P264 | Wash skin thoroughly after handling. | [][10] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [][10] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [][10] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][11] |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | [][10] |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | [][10] |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | [][10] |

Experimental Protocols

Handling and Storage

Safe Handling:

-

Handle in a well-ventilated area, using a local exhaust system if necessary.[10][12]

-

Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety glasses with side-shields or goggles, and a lab coat.[10][12]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[12][13]

-

Wash hands thoroughly after handling.[10]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]

-

Keep away from incompatible materials and foodstuff containers.[12][13]

-

Store in a shaded area and avoid exposure to light.[10]

First Aid Measures

-

Eye Contact: Immediately rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. If eye irritation persists, seek medical advice.[9][13]

-

Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation or an allergic reaction occurs, seek medical attention.[9][13]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs or the person feels unwell, get medical attention.[9]

-

Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[13]

Accidental Release Measures (Spill Protocol)

-

Evacuation and Isolation: Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[12][13]

-

Ventilation: Ensure adequate ventilation in the affected area.[12][13]

-

Ignition Sources: Remove all sources of ignition and use spark-proof tools.[12][13]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as discharge into the environment must be avoided.[13]

-

Clean-up:

-

Disposal: Dispose of the waste material at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not discharge into sewer systems.[13]

Synthesis and Polymerization

-

Synthesis: this compound is typically synthesized via esterification. This process involves the reaction of 1,9-nonanediol with acrylic acid or acryloyl chloride, often in the presence of a catalyst.[2]

-

Polymerization: The polymerization of the terminal acrylate groups occurs through a free-radical mechanism. The process is initiated by the generation of free radicals from an initiator molecule (e.g., benzoyl peroxide, AIBN) using heat or UV light. These radicals react with the acrylate groups, leading to the formation of a crosslinked polymer network.[2]

Visualizations

Caption: Toxicological pathway for skin and eye irritation.

Caption: Experimental workflow for handling a chemical spill.

Caption: Logical relationship for synthesis via esterification.

References

- 1. CAS 107481-28-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | High-Purity Crosslinker [benchchem.com]

- 3. What is this compound - Properties & Specifications [histry-chem.com]

- 5. pschemicals.com [pschemicals.com]

- 6. 1,9-BIS(ACRYLOYLOXY)NONANE - Safety Data Sheet [chemicalbook.com]

- 7. ulprospector.com [ulprospector.com]

- 8. echemi.com [echemi.com]

- 9. This compound MSDS/SDS | Supplier & Distributor [histry-chem.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. echemi.com [echemi.com]

- 12. echemi.com [echemi.com]

- 13. chemicalbook.com [chemicalbook.com]

Introduction to Transesterification for 1,9-Nonanediol Diacrylate Synthesis

An In-depth Technical Guide on Transesterification Routes for 1,9-Nonanediol (B147092) Diacrylate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,9-nonanediol diacrylate through transesterification. Transesterification presents a viable alternative to direct esterification, often proceeding under milder conditions and facilitating easier removal of byproducts.[1] This document details both chemical and enzymatic transesterification routes, summarizing key quantitative data and providing detailed experimental protocols based on established methodologies for similar diacrylates.

Transesterification is a chemical reaction involving the exchange of the alkoxy group of an ester with another alcohol. In the context of this compound synthesis, this involves reacting 1,9-nonanediol with an acrylate (B77674) ester, such as methyl acrylate or ethyl acrylate, in the presence of a catalyst. The equilibrium of this reaction is driven forward by the removal of the more volatile alcohol byproduct (e.g., methanol (B129727) or ethanol).[1]

This method can be broadly categorized into two main routes: chemical catalysis and enzymatic catalysis. Chemical routes often employ organometallic compounds, such as titanium alkoxides or organotin catalysts, while enzymatic routes utilize lipases for their high selectivity and milder reaction conditions.[1][2]

Chemical Transesterification Routes

Chemical transesterification is a widely used method for the synthesis of acrylate esters. Various catalysts can be employed, with organometallic compounds being particularly effective.

Titanium Alkoxide Catalysis

Titanium alkoxides, such as titanium (IV) isopropoxide or n-butyl titanate, are effective catalysts for the transesterification of alkyl acrylates with alcohols.[2][3] The reaction is typically carried out at elevated temperatures to facilitate the removal of the alcohol byproduct through distillation.[2] An entraining agent, such as cyclohexane (B81311), can be used to aid in the azeotropic removal of the alcohol.[3] To prevent polymerization of the acrylate monomers, a combination of polymerization inhibitors is often added to the reaction mixture.[3]

Organotin Catalysis

Organotin compounds, including dibutyltin (B87310) oxide and dibutyltin diacetate, are also potent catalysts for transesterification reactions.[2][4] These catalysts are known for their high selectivity, which can minimize side reactions.[2] The reaction conditions are similar to those used with titanium catalysts, involving heating to drive off the alcohol byproduct.[2]

Enzymatic Transesterification Routes

Enzymatic transesterification offers a greener alternative to chemical methods, often proceeding under milder conditions and with higher selectivity, which can reduce the formation of byproducts.[1]

Lipase-Catalyzed Synthesis

Lipases, particularly immobilized forms such as Candida antarctica lipase (B570770) B (CALB), are commonly used for the enzymatic synthesis of esters.[5][6] The use of an immobilized enzyme simplifies the purification process as the catalyst can be easily filtered off from the reaction mixture.[5] Enzymatic reactions can be carried out in the presence of an organic solvent or in a solvent-free system.[5] The removal of the alcohol byproduct, often achieved by applying a vacuum, is crucial for driving the reaction towards the formation of the diacrylate.

Quantitative Data Summary

The following tables summarize quantitative data from various sources on the transesterification of diols with acrylates. While specific data for this compound is limited, the presented data for other diols provides valuable insights into reaction parameters.

Table 1: Chemical Transesterification of Diols with Acrylates

| Diol | Acrylate Ester | Catalyst | Catalyst Conc. | Molar Ratio (Acrylate:Diol) | Temp. (°C) | Time (h) | Yield | Reference |

| 1,4-Butanediol | Methyl Acrylate | Zn-based | - | - | - | - | - | [7] |

| 1-methoxy-2-propanol | Ethyl 3-ethoxypropionate | Titanium (IV) isopropoxide | - | 2:1 | 130-140 | 6 | 98.8% | [2] |

| 2-octanol | Ethyl acrylate | 2-octyl titanate | 10⁻³ to 10⁻² mol per mol of alcohol | - | 100-120 | - | - | [8] |

| Alkanols (C3-C24) | Methyl acrylate | Titanium alcoholate | - | - | - | - | >95% | [3] |

Table 2: Enzymatic Transesterification of Diols with Acrylates/Acids

| Diol | Acyl Donor | Enzyme | Enzyme Conc. (wt%) | Molar Ratio (Acyl Donor:Diol) | Temp. (°C) | Time (h) | Conversion/Yield | Reference |

| Dilinoleic diol | Diethyl succinate | CALB | - | - | - | - | - | [9] |

| 1,6-Hexanediol | Azelaic Acid | Novozym® 435 | 5 | - | 90 | - | Mw = 18,346 g/mol | [5] |

| 1,6-Hexanediol | Sebacic Acid | Novozym® 435 | 5 | - | 90 | - | Mw = 27,121 g/mol | [5] |

| But-2-yne-1,4-diol | Hexanoic Acid | CALB | - | - | Room Temp. | 24 | 73% (mono & di-ester) | [6] |

| Polycarbonate diol | Vinyl acrylate | Hydrolase | - | - | Low Temp. | - | High Purity | [1] |

Experimental Protocols

The following are detailed, generalized experimental protocols for the chemical and enzymatic synthesis of this compound via transesterification, based on methodologies reported for similar compounds.

Protocol for Chemical Transesterification using a Titanium Catalyst

This protocol is a generalized procedure based on the transesterification of alcohols with acrylates using titanium alkoxide catalysts.[2][3]

Materials:

-

1,9-Nonanediol

-

Methyl acrylate (or Ethyl acrylate)

-

Titanium (IV) isopropoxide (or n-butyl titanate)

-

Polymerization inhibitor (e.g., hydroquinone, 4-methoxyphenol (B1676288) (MEHQ))

-

Entraining agent (e.g., cyclohexane)

-

Sodium hydroxide (B78521) solution (for washing)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer, a distillation column (e.g., Vigreux or packed column), a condenser, and a collection flask.

-

Heating mantle with temperature control.

-

Separatory funnel.

-

Rotary evaporator.

Procedure:

-

Reaction Setup: To a round-bottom flask, add 1,9-nonanediol, a molar excess of methyl acrylate (e.g., 2.5 to 4 equivalents), the entraining agent (e.g., cyclohexane), and a polymerization inhibitor.

-

Catalyst Addition: Add the titanium alkoxide catalyst (e.g., 0.1-1.0 mol% relative to the diol).

-

Reaction: Heat the mixture to reflux. The methanol (or ethanol) byproduct will form an azeotrope with the methyl acrylate and/or cyclohexane and will be distilled off. Continue the reaction until no more alcohol is collected in the receiving flask, which indicates the reaction is complete. This can take several hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash the mixture with a dilute sodium hydroxide solution to remove any unreacted acrylic acid and the catalyst.

-

Wash with water and then with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent and excess methyl acrylate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation or column chromatography to obtain pure this compound.

-

Protocol for Enzymatic Transesterification using Immobilized Lipase

This protocol is a generalized procedure based on the lipase-catalyzed synthesis of polyesters and other esters.[5][6]

Materials:

-

1,9-Nonanediol

-

Vinyl acrylate (or Ethyl acrylate)

-

Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

-

Organic solvent (optional, e.g., toluene, hexane)

-

Molecular sieves (optional, to remove byproduct)

Equipment:

-

Round-bottom flask with a magnetic stirrer.

-

Vacuum pump and vacuum line.

-

Heating system (e.g., oil bath) with temperature control.

-

Filtration apparatus.

-

Rotary evaporator.

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1,9-nonanediol and a molar excess of the acrylate ester (e.g., 2.5 to 4 equivalents). If using a solvent, add it at this stage.

-

Enzyme Addition: Add the immobilized lipase (e.g., 5-10 wt% of the total reactants). Molecular sieves can also be added to help remove the alcohol byproduct.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 60-90°C) with stirring. Apply a vacuum to the system to facilitate the removal of the alcohol byproduct and drive the reaction to completion. The reaction progress can be monitored by techniques such as TLC or GC. The reaction may take 24-72 hours.

-

Enzyme Removal: After the reaction is complete, cool the mixture and, if a solvent was used, dilute it with more solvent. Filter off the immobilized enzyme. The enzyme can be washed with solvent and reused.

-

Purification:

-

Remove the solvent and excess acrylate ester under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by column chromatography.

-

Visualizations

Signaling Pathways and Workflows

Caption: General chemical and enzymatic transesterification routes.

References

- 1. KR20130040193A - Process for production of polycarbonate diol diacrylate and high-purity polycarbonate diol diacrylate - Google Patents [patents.google.com]

- 2. US4898969A - Transesterification of alkoxyesters - Google Patents [patents.google.com]

- 3. US3887609A - Process for the production of higher alkylacrylates and methacrylates - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US9296679B2 - Method for the production of 2-octyl acrylate by means of transesterification - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1,9-Nonanediol Diacrylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize 1,9-Nonanediol diacrylate, a key monomer in polymer synthesis for various applications, including in the biomedical and pharmaceutical fields. This document details the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and workflow visualizations.

Introduction

This compound (NDA) is a difunctional acrylate (B77674) monomer with a nine-carbon aliphatic chain separating two acrylate moieties. Its structure, particularly the long, flexible nonane (B91170) chain and the reactive acrylate groups, dictates the physical and chemical properties of the resulting polymers. Accurate spectroscopic characterization is crucial for confirming the identity and purity of the monomer, which is essential for ensuring the reproducibility and performance of the final polymeric materials.

Spectroscopic Data

The following sections present the expected quantitative data from the primary spectroscopic techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the vinyl protons of the acrylate groups and the methylene (B1212753) protons of the nonane chain. The vinyl protons exhibit complex splitting patterns due to geminal, cis, and trans couplings.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constants (J) Hz (Typical) |

| =CH₂ (trans to C=O) | ~6.40 | dd | J_trans_ = 17.4, J_gem_ = 1.5 |

| =CH₂ (cis to C=O) | ~5.85 | dd | J_cis_ = 10.5, J_gem_ = 1.5 |

| -CH= (vinyl) | ~6.12 | dd | J_trans_ = 17.4, J_cis_ = 10.5 |

| -O-CH₂- | ~4.15 | t | J = 6.7 |

| -CH₂- (adjacent to O-CH₂) | ~1.65 | p | |

| -CH₂- (central chain) | ~1.30-1.40 | m |

Note: Predicted chemical shifts are based on computational models and may vary slightly from experimental values.

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ) ppm (Predicted) |

| C=O (ester carbonyl) | ~166.0 |

| =CH₂ (vinyl) | ~128.5 |

| -CH= (vinyl) | ~130.5 |

| -O-CH₂- | ~64.7 |

| -CH₂- (adjacent to O-CH₂) | ~28.6 |

| -CH₂- (central chain) | ~25.9, 29.2, 29.3 |

Note: Predicted chemical shifts are based on computational models and may vary slightly from experimental values.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by strong absorptions corresponding to the carbonyl and vinyl groups.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O stretch (ester) | ~1720-1740 | Strong, sharp absorption |

| C=C stretch (alkene) | ~1635 | Medium absorption |

| =C-H bend (alkene) | ~1410 | Medium absorption |

| C-O stretch (ester) | ~1190 | Strong absorption |

| C-H stretch (alkane) | 2850-2930 | Strong, sharp absorptions |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. For this compound (Molecular Weight: 268.35 g/mol ), Electron Ionization (EI) would likely lead to fragmentation.

Table 4: Proposed Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 268 | [M]⁺ (Molecular ion) |

| 213 | [M - C₃H₃O]⁺ |

| 197 | [M - C₃H₃O₂]⁺ |

| 141 | [M - C₈H₁₅O₂]⁺ |

| 55 | [C₃H₃O]⁺ (Acryloyl cation) |

Experimental Protocols

The following are detailed protocols for the spectroscopic characterization of this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

NMR tube (5 mm)

-

Pipettes and vial

Procedure:

-

Sample Preparation:

-

In a clean, dry vial, dissolve approximately 20-30 mg of this compound in 0.6-0.7 mL of CDCl₃. Due to the viscosity of the sample, ensure thorough mixing by vortexing or gentle agitation.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (for a standard 400 MHz spectrometer):

-

Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

-

Process the data similarly to the ¹H spectrum and reference the CDCl₃ signal to 77.16 ppm.

-

FT-IR Spectroscopy Protocol

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

-

This compound sample

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol)

-

Kimwipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks corresponding to the functional groups.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with isopropanol (B130326) and a Kimwipe after the measurement.

-

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

A suitable volatile solvent (e.g., methanol (B129727) or acetonitrile)

-

Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) and detector (e.g., Time-of-Flight - TOF, or Quadrupole).

Procedure (using Direct Inlet EI-MS):

-

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile solvent to a concentration of approximately 1 mg/mL.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the ionization energy (for EI, typically 70 eV).

-

Set the mass range to be scanned (e.g., m/z 40-400).

-

-

Sample Introduction:

-

Introduce the sample into the ion source via a direct insertion probe or by injection if coupled with a gas chromatograph.

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum.

-

Identify the molecular ion peak and the major fragment ions.

-

Analyze the fragmentation pattern to confirm the structure.

-

Visualizations

The following diagrams illustrate the workflows for the spectroscopic characterization of this compound.

Caption: NMR Spectroscopy Experimental Workflow.

Caption: FT-IR Spectroscopy Experimental Workflow.

Caption: Mass Spectrometry Experimental Workflow.

Purity Analysis of 1,9-Nonanediol Diacrylate for Polymer Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methods for assessing the purity of 1,9-Nonanediol (B147092) diacrylate (NDA), a critical monomer used in the synthesis of high-performance polymers for various applications, including in the pharmaceutical and medical device industries. The purity of NDA directly influences the physicochemical properties, performance, and safety of the final polymeric material.

Introduction to 1,9-Nonanediol Diacrylate and Its Importance in Polymer Synthesis

This compound (NDA) is a difunctional acrylate (B77674) monomer that serves as a valuable crosslinking agent in polymer synthesis. Its long, flexible nine-carbon aliphatic chain imparts hydrophobicity and flexibility to the resulting polymer network. The terminal acrylate groups readily undergo polymerization, typically through free-radical mechanisms, to form three-dimensional polymer networks with enhanced thermal stability, mechanical strength, and chemical resistance. These properties make NDA a suitable component in the formulation of materials for drug delivery systems, tissue engineering scaffolds, and medical-grade adhesives.

The performance of NDA-based polymers is highly dependent on the purity of the monomer. The presence of impurities can significantly impact the polymerization kinetics, network structure, and ultimately, the final properties of the polymer. Therefore, rigorous purity analysis of NDA is a critical aspect of quality control in polymer synthesis.

Common Impurities in this compound

The synthesis of NDA typically involves the esterification of 1,9-nonanediol with acrylic acid or its derivatives. This process can lead to the presence of several impurities in the final product:

-

1,9-Nonanediol: Unreacted starting material can act as a chain terminator during polymerization, leading to a lower crosslink density and altered mechanical properties of the polymer.

-

1-hydroxy-9-(acryloyloxy)nonane (Monoacrylate): This intermediate is formed when only one of the hydroxyl groups of 1,9-nonanediol reacts with acrylic acid. The presence of the monoacrylate can lead to a less crosslinked and potentially more flexible polymer network.

-

Inhibitors (e.g., MEHQ - Monomethyl Ether Hydroquinone): These are added to prevent premature polymerization during storage and transport. While necessary, their concentration must be controlled as they can affect the initiation of the desired polymerization process.

-

Other Byproducts: Depending on the synthetic route, other byproducts may be present and could potentially interfere with the polymerization or affect the biocompatibility of the final polymer.

Analytical Techniques for Purity Assessment

A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive purity analysis of NDA.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture. For NDA analysis, reversed-phase HPLC with a C18 column is commonly used.

Gas Chromatography (GC)

Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds like NDA and its potential impurities. A flame ionization detector (FID) is typically used for quantification.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

1H NMR spectroscopy can be used for both structural confirmation and quantitative analysis of NDA. By comparing the integral of a characteristic proton signal of NDA to that of a certified internal standard, the absolute purity of the monomer can be determined.

Data Presentation

Table 1: Typical Purity Specifications for this compound

| Parameter | Specification Range |

| Purity (by GC or HPLC) | > 95.0% - > 98.0% |

| 1,9-Nonanediol | < 1.0% |

| Monoacrylate | < 2.0% |

| Inhibitor (MEHQ) | 100 - 500 ppm |

| Appearance | Colorless to pale yellow liquid |

Table 2: Summary of Analytical Techniques for NDA Purity Analysis

| Technique | Principle | Information Obtained | Key Advantages |

| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative determination of NDA and non-volatile impurities. | High resolution, suitable for a wide range of compounds. |

| GC-FID | Separation of volatile compounds based on their boiling points and interaction with a stationary phase. | Quantitative determination of NDA and volatile impurities. | High sensitivity for volatile organic compounds. |

| qNMR | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Absolute purity determination, structural confirmation. | Non-destructive, provides structural information. |

Experimental Protocols

HPLC Method for Purity Analysis of this compound

Objective: To determine the purity of NDA and quantify the levels of 1,9-nonanediol and monoacrylate impurities.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

This compound sample

-

Reference standards for 1,9-nonanediol and 1-hydroxy-9-(acryloyloxy)nonane

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

-

Standard Preparation:

-

Prepare individual stock solutions of NDA, 1,9-nonanediol, and the monoacrylate in acetonitrile at a concentration of approximately 1 mg/mL.

-

Prepare a mixed standard solution by diluting the stock solutions to appropriate concentrations for calibration.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the NDA sample and dissolve it in 10 mL of acetonitrile.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 210 nm

-

Gradient Program:

Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile) 0 50 50 20 0 100 25 0 100 26 50 50 | 30 | 50 | 50 |

-

-

Analysis:

-

Inject the mixed standard solution to establish retention times and generate calibration curves.

-

Inject the sample solution.

-

Identify and quantify the peaks in the sample chromatogram based on the retention times and calibration curves of the standards.

-

GC-FID Method for Purity Analysis of this compound

Objective: To determine the purity of NDA by quantifying the main component and any volatile impurities.

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

-

Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar phase like DB-5 or equivalent).

Reagents:

-

Acetone (B3395972) (GC grade)

-

This compound sample

-

Internal Standard (e.g., n-dodecane)

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of the internal standard in acetone (e.g., 1 mg/mL).

-

Prepare a calibration standard by accurately weighing a known amount of high-purity NDA reference standard and the internal standard into a volumetric flask and diluting with acetone.

-

-

Sample Preparation:

-

Accurately weigh approximately 20 mg of the NDA sample into a vial.

-

Add a known volume of the internal standard stock solution and dilute with acetone.

-

-

Chromatographic Conditions:

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 10 minutes.

-

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

-

Analysis:

-

Inject the calibration standard to determine the response factor of NDA relative to the internal standard.

-

Inject the prepared sample.

-

Calculate the purity of the NDA sample using the internal standard method.

-

Quantitative 1H-NMR for Absolute Purity Determination

Objective: To determine the absolute purity of NDA using an internal standard.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher).

Reagents:

-

Deuterated chloroform (B151607) (CDCl3)

-

Certified internal standard (e.g., maleic anhydride, dimethyl sulfone)

-

This compound sample

Procedure:

-

Sample Preparation:

-

Accurately weigh a specific amount of the NDA sample (e.g., 20 mg) and a precise amount of the internal standard (e.g., 10 mg) into an NMR tube.

-

Add approximately 0.7 mL of CDCl3 to dissolve the sample and standard.

-

-

NMR Data Acquisition:

-

Acquire a quantitative 1H NMR spectrum. Key parameters include:

-

A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.

-

A 90° pulse angle.

-

A sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate a well-resolved proton signal of NDA (e.g., the vinyl protons) and a known proton signal of the internal standard.

-

Calculate the purity of the NDA sample using the following formula: Purity (%) = (Isample / Nsample) * (Nstd / Istd) * (MWsample / Wsample) * (Wstd / MWstd) * Puritystd * 100 Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

W = Weight

-

Puritystd = Purity of the internal standard

-

-

Mandatory Visualizations

Caption: Workflow for the Purity Analysis of this compound.

Caption: Relationship Between NDA Purity and Final Polymer Properties.

Probing the Thermal Integrity of 1,9-Nonanediol Diacrylate: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of polymerized 1,9-Nonanediol diacrylate (NDDA). Geared towards researchers, scientists, and professionals in drug development and material science, this document synthesizes pivotal data on the thermal behavior of poly(this compound), outlines detailed experimental protocols for its characterization, and visualizes key processes to facilitate a deeper understanding.

Introduction

This compound is a difunctional monomer notable for its long, hydrophobic nine-carbon chain. Upon polymerization, it forms a crosslinked network structure.[1] The thermal stability of this polymer is a critical parameter, influencing its processing conditions and end-use applications, from advanced coatings to biomedical materials. Understanding its degradation profile is essential for predicting material lifetime, ensuring safety, and designing robust formulations. This guide explores these characteristics through the primary analytical techniques of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermal Stability and Degradation Analysis

The thermal degradation of poly(n-alkyl acrylates) typically proceeds through complex mechanisms involving both main-chain and side-chain scission. Key analytical techniques to probe these events are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing critical data on thermal stability and decomposition characteristics.[2][3] For aliphatic polyacrylates, degradation often occurs in a single major step.

| Parameter | Symbol | Representative Value | Description |

| Onset Decomposition Temperature | Tonset | 320 - 360 °C | The temperature at which significant thermal degradation begins. |

| Temperature of 5% Mass Loss | T5% | ~240 °C | A key indicator of the initial thermal stability of the material.[6] |

| Temperature of Maximum Degradation Rate | Tmax | 360 - 400 °C | The temperature at which the rate of mass loss is highest, indicating the peak of the primary degradation stage. |

| Char Yield at 600 °C | % Residue | < 5% | The amount of residual mass remaining after the primary degradation phase in an inert atmosphere. |

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[7] This technique is essential for determining the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[8] For a crosslinked polymer like poly(NDDA), a distinct melting point is not expected, but the glass transition is a critical parameter indicating the transition from a rigid, glassy state to a more flexible, rubbery state.

The following table summarizes the expected DSC data for poly(this compound).

| Parameter | Symbol | Representative Value | Description |

| Glass Transition Temperature | Tg | -20 to 10 °C | Marks the transition from a glassy to a rubbery state. The long, flexible nonanediol chain contributes to a relatively low Tg. |

| Exothermic Transition (Curing) | Tcure | 150 - 220 °C | An exothermic peak may be observed during the first heating scan if the monomer is not fully cured, representing residual polymerization.[9] |

| Endothermic Transition (Melting) | Tm | Not Applicable | As a crosslinked thermoset, a sharp melting point is not typically observed. |

Degradation Profile and Mechanism

The thermal degradation of polyacrylates under an inert atmosphere is understood to proceed via a free-radical mechanism. The process involves:

-

Random Chain Scission: The polymer backbone breaks at random points, leading to a decrease in molecular weight.

-

Side-Chain Ester Decomposition: The ester groups in the side chains undergo reactions. A common pathway is a non-radical reaction through a six-membered ring transition state.

The primary degradation products from poly-n-alkyl acrylates include the corresponding olefin (from the alkyl group), alcohol, and carbon dioxide. For poly(this compound), the degradation would likely yield 1,9-nonadiene, 1,9-nonanediol, and CO2, alongside various oligomeric fragments from the main chain scission.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable data. The following sections describe standard protocols for TGA and DSC analysis of acrylate-based polymers.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of cured poly(this compound).

Instrumentation: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: Place 5-10 mg of the cured polymer sample into a clean, tared TGA crucible (platinum or alumina).

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to ensure an inert atmosphere.[4]

-

Temperature Program:

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Calculate the derivative of the mass loss curve (DTG curve) to identify the temperature of the maximum rate of decomposition (Tmax).

-

Determine the onset temperature (Tonset) and the temperatures at specific mass loss percentages (e.g., T5%, T10%).

-

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal transitions of cured poly(this compound).

Instrumentation: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: Encapsulate 5-10 mg of the cured polymer sample in a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.[9]

-

Temperature Program (Heat-Cool-Heat Cycle):

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference pan as a function of temperature.

-

Data Analysis:

-

Analyze the thermogram from the second heating scan to determine the glass transition temperature (Tg). Tg is identified as a step change in the heat flow baseline.

-

Integrate any exothermic or endothermic peaks to determine the enthalpy of the transitions.

-

Visualizations

To clarify the relationships and processes discussed, the following diagrams are provided.

Caption: Experimental workflow for thermal characterization.

Caption: Plausible thermal degradation pathway for Poly(NDDA).

References

- 1. This compound | High-Purity Crosslinker [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]

- 8. youtube.com [youtube.com]

- 9. repositorio.unesp.br [repositorio.unesp.br]

- 10. Tracking Hydroplasticization by DSC: Movement of Water Domains Bound to Poly(Meth)Acrylates during Latex Film Formation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Viscosity and Rheological Properties of 1,9-Nonanediol Diacrylate (NDA) Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the viscosity and rheological characteristics of 1,9-Nonanediol diacrylate (NDA), a key monomer in the formulation of various polymers and resins. Understanding these properties is crucial for applications ranging from UV-curable coatings and inks to the development of novel drug delivery systems.

Core Properties of this compound

This compound is a difunctional monomer known for its low viscosity, which makes it an excellent reactive diluent in formulations.[1][2] Its long, nine-carbon aliphatic chain contributes to the flexibility and hydrophobicity of the resulting polymers.[3]

A summary of the key physical and chemical properties of NDA is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₅H₂₄O₄ | [1] |

| Molecular Weight | 268.35 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Viscosity | 8.0 mPa·s (at 25°C) | |

| Density | ~1.005 g/cm³ (at 20°C) | [4] |

| Density | 0.981 g/cm³ |

Rheological Profile

The rheological behavior of a monomer is critical in predicting its processing characteristics and the performance of the final cured material. For a low-viscosity monomer like NDA, understanding its response to changes in temperature and shear rate is essential for formulation and application design.

Newtonian Behavior of this compound

In its uncured liquid state, this compound is expected to exhibit Newtonian fluid behavior. This means its viscosity remains constant regardless of the applied shear rate. This characteristic is typical for low-molecular-weight liquids and simplifies processing calculations. However, when formulated into resins, especially with the addition of fillers or other oligomers, the resulting mixture may exhibit non-Newtonian behavior, such as shear thinning.[5]

Temperature Dependence of Viscosity

Experimental Protocols for Rheological Characterization

Accurate and reproducible measurement of viscosity and other rheological properties is paramount for quality control and formulation development. The following sections detail the methodologies for characterizing a low-viscosity monomer like this compound.

Viscosity Measurement

A rotational rheometer is the preferred instrument for accurately measuring the viscosity of low-viscosity liquids like NDA.

Objective: To determine the dynamic viscosity of this compound at a controlled temperature.

Materials and Equipment:

-

This compound sample

-

Rotational rheometer with a cone-and-plate or parallel-plate geometry

-

Temperature-controlled sample stage (Peltier or circulating fluid)

-

Micropipette

-

Solvent for cleaning (e.g., isopropanol, acetone)

Procedure:

-

Instrument Setup:

-

Ensure the rheometer is level and calibrated according to the manufacturer's specifications.

-

Install the appropriate geometry (e.g., 40 mm parallel plate or 2° cone).

-

Set the desired measurement temperature (e.g., 25°C) and allow the system to equilibrate.

-

-

Zero Gap:

-

Carefully bring the geometry together to find the zero-gap position.

-

-

Sample Loading:

-

Raise the geometry to a suitable loading gap.

-

Using a micropipette, place a sufficient amount of the NDA sample onto the center of the lower plate. The required volume will depend on the geometry and measurement gap.

-

Lower the upper geometry to the measurement gap (e.g., 1 mm for parallel plates). A small bulge of the sample should be visible around the edge of the geometry, ensuring it is completely filled.

-

-

Measurement:

-

Perform a steady-state shear rate sweep to determine the viscosity. A typical shear rate range for a low-viscosity monomer would be from 1 to 100 s⁻¹.

-

Record the viscosity as a function of the shear rate.

-

-

Cleaning:

-

Thoroughly clean the geometry and sample stage with an appropriate solvent.

-

Photo-Rheology: Monitoring Cure Behavior

For applications involving UV curing, photo-rheology is an invaluable technique to study the change in rheological properties during polymerization.

Objective: To monitor the evolution of storage modulus (G'), loss modulus (G''), and complex viscosity (η*) of an NDA-containing formulation during UV curing.

Materials and Equipment:

-

NDA formulation containing a photoinitiator

-

Rotational rheometer equipped with a UV-curing accessory (e.g., a UV light guide and a quartz plate)

-

UV light source with controlled intensity

Procedure:

-

Sample Loading:

-

Load the formulation onto the rheometer as described in the viscosity measurement protocol, using the quartz plate as the upper geometry.

-

-

Initial State Measurement:

-

Perform a low-amplitude oscillatory time sweep in the linear viscoelastic region (LVER) to establish the initial properties of the uncured liquid.

-

-

UV Curing and Data Acquisition:

-

While continuing the oscillatory measurement, expose the sample to UV light of a specific intensity.

-

Continuously record G', G'', and η* as a function of time. The point where G' crosses G'' is often defined as the gel point, indicating the transition from a liquid to a solid-like state.

-

-

Post-Cure Characterization:

-

After the curing process is complete (i.e., G' and G'' have plateaued), a frequency sweep can be performed to characterize the viscoelastic properties of the cured polymer.

-

Visualizing Experimental Workflows and Polymerization

Diagrams are essential for clearly communicating experimental procedures and chemical processes.

References

- 1. CAS 107481-28-7: this compound | CymitQuimica [cymitquimica.com]

- 2. 1.9-Nonanediol Diacrylate 1.9ND-A | Kyoeisha Chemical Co., Ltd. | BuyChemJapan Corporation | BuyChemJapan [buychemjapan.com]

- 3. This compound | High-Purity Crosslinker [benchchem.com]

- 4. What is this compound - Properties & Specifications [histry-chem.com]

- 5. Rheological properties of resin composites according to variations in monomer and filler composition - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 1,9-Nonanediol Diacrylate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1,9-Nonanediol diacrylate, a key monomer in various polymer and material science applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on its qualitative solubility profile, relevant physical properties that influence its solubility, and a standardized experimental protocol for determining its solubility in various organic solvents.

Introduction to this compound

This compound is a difunctional monomer characterized by a nine-carbon aliphatic chain flanked by two acrylate (B77674) groups.[1][2] This structure imparts a combination of flexibility from the long carbon backbone and reactivity from the terminal acrylate moieties, making it a valuable crosslinking agent in the formulation of coatings, adhesives, and photopolymers.[1][3] It typically presents as a colorless to pale yellow liquid with low viscosity at room temperature.[2][3][4] The hydrophobic nature of the C9 backbone is a primary determinant of its solubility, favoring miscibility with non-polar organic solvents.[1]

Qualitative Solubility and Physical Properties

The following table summarizes the known physical properties of this compound and provides a qualitative assessment of its expected solubility in representative common organic solvents.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄O₄ | [2] |

| Molecular Weight | 268.35 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2][3][4] |

| Density | ~1.005 g/cm³ at 20°C | [3] |

| Boiling Point | >250°C | [4] |

| Freezing Point | <0°C | [4] |

| Qualitative Solubility in Water | Sparingly soluble to insoluble (inferred from hydrophobic structure) | [1] |

| Qualitative Solubility in Ethanol | Expected to be readily soluble | [7] |

| Qualitative Solubility in Acetone | Expected to be soluble | [] |

| Qualitative Solubility in Toluene | Expected to be soluble | [1] |

| Qualitative Solubility in Dichloromethane | Expected to be soluble | [1] |

| Qualitative Solubility in Hexane | Expected to be soluble | [6] |

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound in a given organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature, expressed in grams per 100 mL of solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

-

Syringe filters (Teflon, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system

-

Evaporating dish or watch glass

-

Drying oven

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The exact amount should be more than what is expected to dissolve.

-

Pipette a known volume (e.g., 10 mL) of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the formation of a saturated solution.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow any undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid disturbing the sediment, it is advisable to withdraw from the upper portion of the solution.

-

Filter the collected supernatant through a syringe filter to remove any suspended microparticles.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Accurately weigh a pre-dried evaporating dish or watch glass.

-

Dispense a known volume of the filtered saturated solution into the dish.

-

Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. A vacuum oven is recommended to lower the required temperature.

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it again.

-

The difference in weight corresponds to the mass of the dissolved this compound.

-

-

Chromatographic Method (HPLC/GC):

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using an appropriate HPLC or GC method.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

-

Solubility ( g/100 mL) = (mass of dissolved this compound in g / volume of solvent used in mL) x 100

-

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for both this compound and the chosen solvent before commencing the experiment.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

This compound is a hydrophobic monomer with expected good solubility in a range of common non-polar and moderately polar organic solvents. While specific quantitative data is sparse, the provided qualitative assessment and a robust, generalized experimental protocol offer a strong foundation for researchers and professionals working with this compound. The detailed workflow and diagram serve as a practical guide for accurately determining its solubility in solvents relevant to specific applications, thereby facilitating formulation development and material characterization.

References

- 1. This compound | High-Purity Crosslinker [benchchem.com]

- 2. CAS 107481-28-7: this compound | CymitQuimica [cymitquimica.com]

- 3. What is this compound - Properties & Specifications [histry-chem.com]

- 4. ulprospector.com [ulprospector.com]

- 6. uychem.com [uychem.com]

- 7. 1,9-Nonanediol - Wikipedia [en.wikipedia.org]

1,9-Nonanediol diacrylate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and polymerization of 1,9-Nonanediol (B147092) diacrylate. It is intended to serve as a foundational resource for researchers and professionals engaged in materials science, polymer chemistry, and the development of advanced drug delivery systems and tissue engineering scaffolds.

Core Properties of 1,9-Nonanediol Diacrylate

This compound is a difunctional monomer recognized for its role as a crosslinking agent in the formation of polymers.[1][2] Its nine-carbon aliphatic chain provides flexibility to the resulting polymer backbone, a desirable characteristic for applications such as coatings, adhesives, and photopolymer formulations.[2]

Quantitative Data Summary

The fundamental molecular and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄O₄ | [3][4][5] |

| Molecular Weight | 268.35 g/mol | [3][4][5] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Density | ~1.005 g/cm³ at 20°C | [4] |

Synthesis and Polymerization

The synthesis of this compound is most commonly achieved through esterification, while its primary application involves free-radical polymerization to form crosslinked polymer networks.

Experimental Protocols